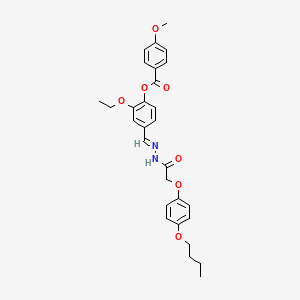
2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.
Introduction of Brominated Groups: Bromination of the benzyl and phenyl groups can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation: The final step involves the introduction of the thioether linkage. This can be done by reacting the brominated quinazolinone with a thiol derivative, such as 3-bromobenzylthiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The brominated aromatic rings can be reduced to their corresponding hydrogenated forms.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its brominated aromatic rings and thioether linkage contribute to its binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interacting with specific molecular targets.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets such as enzymes and receptors. The brominated aromatic rings enhance its binding affinity, while the thioether linkage allows for specific interactions with target proteins. This compound can inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
- 2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 2-((3-Fluorobenzyl)thio)-3-(4-fluorophenyl)-4(3H)-quinazolinone
Uniqueness
Compared to these similar compounds, 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine, methyl, or fluorine atoms, which can lead to different interactions with biological targets and potentially enhanced activity.
Eigenschaften
CAS-Nummer |
618432-23-8 |
|---|---|
Molekularformel |
C21H14Br2N2OS |
Molekulargewicht |
502.2 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-2-[(3-bromophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H14Br2N2OS/c22-15-8-10-17(11-9-15)25-20(26)18-6-1-2-7-19(18)24-21(25)27-13-14-4-3-5-16(23)12-14/h1-12H,13H2 |
InChI-Schlüssel |
LMISJFCENINNMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12016045.png)

![[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12016051.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016078.png)
![4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12016082.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12016096.png)
![5-(Diethylamino)-2-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12016100.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016126.png)


![Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B12016143.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
